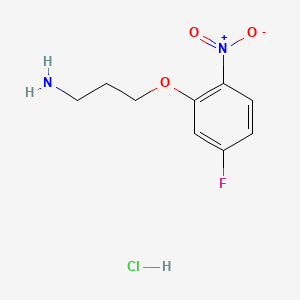![molecular formula C9H7NO B13541476 3-[(2S)-Oxiran-2-yl]benzonitrile CAS No. 728905-58-6](/img/structure/B13541476.png)
3-[(2S)-Oxiran-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S)-Oxiran-2-yl]benzonitrile is an organic compound that features an oxirane (epoxide) ring attached to a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-Oxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The oxirane ring can be introduced through an epoxidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches, such as the use of ionic liquids as solvents and catalysts to promote the reaction and simplify the separation process . This method not only enhances the yield but also reduces the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2S)-Oxiran-2-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include diols or other oxygenated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2S)-Oxiran-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-[(2S)-Oxiran-2-yl]benzonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Epoxybenzene: Contains an epoxide ring attached to a benzene ring.
Phenylacetonitrile: Features a nitrile group attached to a phenyl group via a methylene bridge.
Uniqueness
3-[(2S)-Oxiran-2-yl]benzonitrile is unique due to the presence of both an oxirane ring and a benzonitrile group in its structure. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
728905-58-6 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3-[(2S)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2/t9-/m1/s1 |
Clave InChI |
CIERCXRPGAPJGE-SECBINFHSA-N |
SMILES isomérico |
C1[C@@H](O1)C2=CC=CC(=C2)C#N |
SMILES canónico |
C1C(O1)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


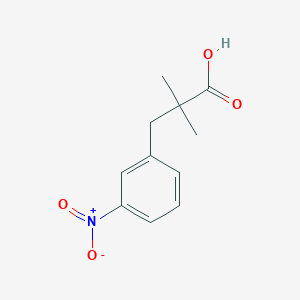

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)

![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
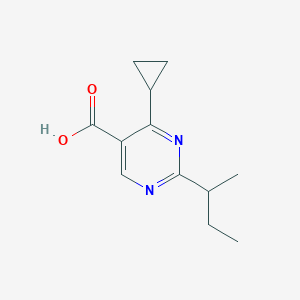

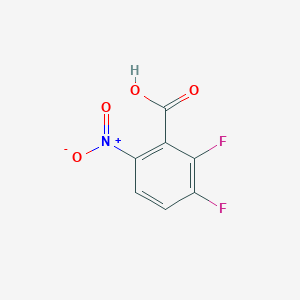
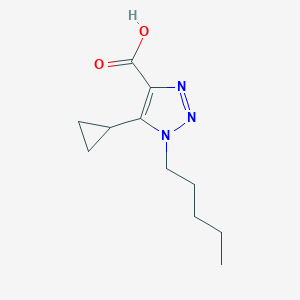
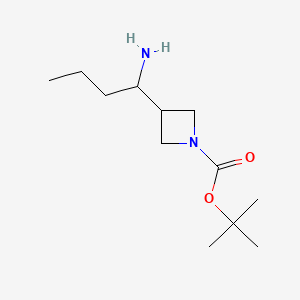

![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
